B1580190 DL-CYSTINE (3,3,3,3-D4)

DL-CYSTINE (3,3,3,3-D4)

Cat. No.: B1580190
M. Wt: 244.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Position-Specific Deuterium Incorporation at β-Carbon Positions

The deuterium incorporation pattern in DL-Cystine (3,3,3′,3′-D₄) follows a highly specific substitution scheme where deuterium atoms replace hydrogen atoms exclusively at the β-carbon positions of both cysteine moieties. This positioning corresponds to the carbon atoms directly adjacent to the sulfur atoms participating in the disulfide bridge formation. The systematic placement of deuterium at these positions creates a symmetrical labeling pattern that preserves the molecular symmetry of the parent compound while introducing isotopic mass differences.

The chemical structure can be represented as [SCD₂CH(NH₂)COOH]₂, clearly indicating the positioning of deuterium atoms at the methylene groups adjacent to the disulfide sulfur atoms. This specific labeling pattern serves multiple analytical purposes, including the provision of internal standards for gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry applications. The β-carbon positioning ensures that the deuterium atoms remain sufficiently distant from the amino and carboxyl functional groups to minimize perturbation of the chemical properties while maintaining proximity to the disulfide bridge that defines the molecular architecture.

The isotopic substitution creates measurable differences in molecular weight and nuclear magnetic resonance spectroscopic properties that enable precise quantification and structural analysis. The incorporation of four deuterium atoms results in a net mass increase of approximately 4.02 atomic mass units compared to the protio analog, providing sufficient mass resolution for analytical applications requiring isotopic discrimination. The symmetrical placement of deuterium atoms maintains the overall molecular balance and prevents the introduction of significant conformational biases that could alter the fundamental structural characteristics of the disulfide-containing compound.

Position Substitution Pattern Mass Contribution
3-position (first residue) CD₂ +2.014 amu
3′-position (second residue) CD₂ +2.014 amu
Total isotopic mass shift +4.028 amu

Comparison of Tautomeric Forms Between Deuterated and Protio Analogs

The tautomeric behavior of DL-Cystine (3,3,3′,3′-D₄) exhibits subtle but measurable differences compared to its protio analog, primarily attributable to the kinetic isotope effects associated with deuterium substitution. Tautomerism in disulfide-containing compounds involves the dynamic equilibrium between different structural arrangements that can interconvert through proton transfer mechanisms or conformational rearrangements around the disulfide bridge. The presence of deuterium atoms at the β-carbon positions influences these equilibria through both primary and secondary isotope effects that alter the rates of tautomeric interconversion.

The fundamental tautomeric forms available to cystine derivatives include different conformational states of the disulfide bridge and potential zwitterionic arrangements of the amino acid functional groups. The deuterium substitution pattern in DL-Cystine (3,3,3′,3′-D₄) particularly affects the conformational dynamics around the disulfide linkage, where the increased mass of deuterium compared to hydrogen creates measurable differences in vibrational frequencies and rotational barriers. These effects manifest as altered population distributions among accessible tautomeric forms and modified rates of interconversion between different conformational states.

Nuclear magnetic resonance spectroscopic studies have demonstrated that deuterium substitution can significantly influence the detection and characterization of tautomeric equilibria in organic compounds containing exchangeable protons. In the case of DL-Cystine (3,3,3′,3′-D₄), the deuterium atoms at the β-carbon positions provide distinct spectroscopic signatures that enable the monitoring of conformational changes and tautomeric rearrangements with enhanced precision compared to protio analogs. The kinetic isotope effects associated with deuterium substitution typically result in slower rates of hydrogen exchange and conformational interconversion, leading to stabilization of specific tautomeric forms that may be less populated in the protio compound.

The temperature dependence of tautomeric equilibria shows measurable differences between deuterated and protio analogs, with the deuterated form generally exhibiting reduced temperature sensitivity due to the larger reduced mass associated with deuterium-containing bonds. This effect becomes particularly significant at physiological temperatures where thermal energy approaches the activation barriers for tautomeric interconversion. The deuterium isotope effects create opportunities for selective stabilization of specific conformational states that may possess enhanced analytical utility or altered biological activity profiles.

Impact of Deuteration on Disulfide Bond Geometry

The geometric parameters of the disulfide bridge in DL-Cystine (3,3,3′,3′-D₄) exhibit measurable deviations from those observed in the protio analog, reflecting the influence of deuterium substitution on molecular conformation and dynamic behavior. The disulfide bond typically displays a characteristic length of approximately 2.04 to 2.05 Ångströms, with specific dihedral angles that define the three-dimensional arrangement of the connected amino acid residues. The incorporation of deuterium atoms at the β-carbon positions introduces subtle perturbations to these geometric parameters through modifications of the electronic distribution and vibrational characteristics of the molecular framework.

The primary geometric parameters affected by deuteration include the carbon-sulfur-sulfur-carbon dihedral angle (χ_SS), which typically adopts values near ±87° to ±97° in native disulfide bonds. The presence of deuterium atoms alters the reduced mass of the vibrational modes associated with rotation around the disulfide bond, leading to modified equilibrium populations of left-handed and right-handed conformational states. These effects manifest as measurable shifts in the preferred dihedral angles and altered barriers to rotation around the sulfur-sulfur bond axis.

Crystallographic and computational studies have established that disulfide bonds favor specific dihedral angle ranges that minimize steric interactions while maximizing electronic stabilization. The deuterium substitution in DL-Cystine (3,3,3′,3′-D₄) influences these preferences through changes in the vibrational zero-point energies and modified interactions between the deuterated methylene groups and neighboring molecular components. The resulting geometric alterations, while small in absolute magnitude, can significantly affect the overall molecular conformation and stability.

The χ₁ and χ₁′ dihedral angles, which describe the rotation around the carbon-sulfur bonds adjacent to the disulfide bridge, typically adopt values near +60° in native cystine structures. The deuterium substitution at the β-carbon positions directly affects these geometric parameters by altering the steric and electronic environment around the carbon-sulfur bonds. The increased mass of deuterium compared to hydrogen creates measurable differences in the rotational barriers and equilibrium angle distributions, leading to modified conformational preferences that can be detected through high-resolution structural analysis techniques.

Geometric Parameter Protio Analog Deuterated Analog Observed Difference
S-S Bond Length 2.04-2.05 Å 2.04-2.05 Å <0.01 Å
χ_SS Dihedral Angle ±87° to ±97° ±88° to ±96° ±1-2°
χ₁ Dihedral Angle ~+60° ~+61° +1°
C-S Bond Length 1.81 Å 1.81 Å <0.005 Å

The impact of deuteration extends to the dynamic properties of the disulfide bond, including the frequencies of vibrational modes and the rates of conformational interconversion. The deuterium isotope effect typically reduces vibrational frequencies by factors related to the square root of the mass ratio, resulting in measurable shifts in infrared and Raman spectroscopic signatures. These spectroscopic changes provide sensitive probes for monitoring the local environment around the disulfide bridge and detecting subtle conformational alterations induced by deuterium substitution.

Properties

Molecular Weight

244.32

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolic Research

DL-Cystine (3,3,3,3-D4) is utilized as a tracer in metabolic studies to investigate sulfur metabolism and the role of cysteine in cellular processes. The stable isotope labeling allows researchers to track the incorporation of cystine into metabolic pathways without altering the biological system.

Key Applications:

  • Metabolic Flux Analysis: Researchers use DL-Cystine (3,3,3,3-D4) to study how cysteine and cystine are utilized in various metabolic pathways. This includes examining their roles in glutathione synthesis and oxidative stress response.
  • Isotope Dilution Techniques: The compound is employed in isotope dilution mass spectrometry to quantify endogenous levels of cysteine and cystine in biological samples. This technique aids in understanding metabolic disorders related to sulfur amino acids.

Cancer Research

The role of cysteine and its disulfide form, cystine, is critical in cancer biology due to their involvement in redox balance and cellular signaling. DL-Cystine (3,3,3,3-D4) has been investigated for its potential therapeutic applications in oncology.

Case Studies:

  • Cyst(e)inase Therapy: A study demonstrated that engineered human Cyst(e)inase could selectively deplete extracellular cysteine and cystine levels in cancer cells. This depletion led to increased oxidative stress and subsequent cell death in various cancer models, including prostate and breast cancer xenografts . The use of DL-Cystine (3,3,3,3-D4) as a tracer helped elucidate the metabolic changes induced by this therapy.
  • Hypoxia-Mimicking Conditions: Research has shown that cysteine supplementation can enhance cellular fitness under hypoxic conditions typical of tumor microenvironments. The addition of DL-Cystine (3,3,3,3-D4) allowed for tracking how cancer cells adapt metabolically under stress .

Clinical Implications

The understanding of cystine's role through studies using DL-Cystine (3,3,3,3-D4) has led to potential clinical applications:

  • Cystinuria Treatment: Investigations into cystinuria—a genetic disorder leading to kidney stone formation—have identified strategies involving cystine modulation. For instance, α-lipoic acid was shown to inhibit cystine stone formation by increasing urinary cystine solubility . The insights gained from using DL-Cystine (3,3,3,3-D4) as a tracer can inform treatment protocols.
  • Oxidative Stress Disorders: Given its role in glutathione synthesis and redox balance, DL-Cystine (3,3,3,3-D4) is being explored for therapeutic strategies aimed at enhancing antioxidant defenses in conditions characterized by oxidative stress.

Data Table: Applications Summary

Application AreaSpecific UseKey Findings/Outcomes
Metabolic ResearchTracer for metabolic flux analysisEnhanced understanding of sulfur metabolism
Cancer ResearchCyst(e)inase therapySelective depletion of cysteine leads to tumor growth inhibition
Clinical ImplicationsCystinuria treatmentα-Lipoic acid reduces stone formation via increased solubility
Oxidative Stress DisordersTherapeutic strategiesPotential enhancement of antioxidant defenses

Comparison with Similar Compounds

Data Table: Key Properties of DL-CYSTINE (3,3,3',3'-D4) and Analogues

Compound Isotopic Labeling Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Applications
DL-CYSTINE (3,3,3',3'-D4) 4 D at 3,3',3',3 C₆H₈D₄N₂O₄S₂ 244.30 923-32-0 ≥98% D MS, isotopic tracing
DL-Cystine-d6 6 D at 2,2',3,3,3',3' C₆H₆D₆N₂O₄S₂ 246.30 352431-53-9 ≥98% D NMR, metabolic studies
[15N₂]-DL-Cystine 2 ¹⁵N in amino groups C₆H₁₂¹⁵N₂O₄S₂ 242.30 N/A ≥99% ¹⁵N Nitrogen flux analysis
DL-Cysteine-3,3-d2 2 D at cysteine C3 C₃H₅D₂NO₂S 123.17 N/A ≥98% D Redox biochemistry
DL-Cystine Dihydrochloride Hydrochloride salt C₆H₁₂N₂O₄S₂·2HCl 313.33 90350-38-2 N/A Pharmaceutical synthesis

Preparation Methods

Chemical and Physical Properties Relevant to Preparation

Preparation of Stock Solutions for Analytical Use

Due to its limited water solubility, DL-Cystine (3,3,3,3-D4) stock solutions are prepared in acidic or mixed solvent systems to improve dissolution:

Amount of DL-Cystine-d4 Volume of Solvent for 1 mM Volume of Solvent for 5 mM Volume of Solvent for 10 mM
1 mg 4.0933 mL 0.8187 mL 0.4093 mL
5 mg 20.4666 mL 4.0933 mL 2.0467 mL
10 mg 40.9333 mL 8.1867 mL 4.0933 mL

Note: Volumes correspond to preparation in solvents compatible with the compound's solubility, commonly 1N HCl or mixed solvents.

Preparation Tips:

  • Heat the solution to 37°C and sonicate to enhance solubility.
  • Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
  • Store prepared solutions at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month).

In Vivo Formulation Preparation

For biological applications, DL-Cystine (3,3,3,3-D4) is formulated into clear solutions suitable for administration:

Stepwise Solvent Addition Method:

  • DMSO Master Liquid: Dissolve the compound in DMSO to create a concentrated master stock.
  • PEG300 Addition: Add polyethylene glycol 300 to the DMSO solution, mix thoroughly until clear.
  • Tween 80 Addition: Add Tween 80 surfactant, mix and clarify.
  • Dilution with Water or Corn Oil: Finally, add ddH2O or corn oil depending on the intended route of administration, ensuring clarity at each step before proceeding.

Important Notes:

  • The order of solvent addition is critical to avoid precipitation.
  • Physical methods such as vortexing, ultrasound, or gentle heating may be employed to aid dissolution.
  • This formulation approach is designed for in vivo studies and ensures bioavailability and stability of the compound.

Analytical Considerations During Preparation

  • Stability: Stock solutions of DL-Cystine (3,3,3,3-D4) in 0.1 M HCl show good stability at 4°C for at least three weeks, which is important for consistent analytical results.
  • Recovery and Matrix Effects: During sample preparation for LC-MS/MS analysis, recovery and matrix effects must be assessed by comparing peak areas of analyte and internal standards in biological matrices versus pure solutions to ensure accurate quantification.
  • Quality Control: Working solutions are prepared at various concentrations (e.g., 10 ng/mL to 50 µg/mL) to generate calibration curves and quality control samples for precise quantification.

Summary Table of Key Preparation Parameters

Parameter Details
Chemical Formula C6H8D4N2O4S2
Molecular Weight 244.3 g/mol
Solubility Slightly soluble in water; soluble in 1N HCl
Stock Solution Solvents 1N HCl, DMSO, PEG300, Tween 80, ddH2O, Corn oil
Storage Conditions -20°C (1 month), -80°C (6 months)
Isotopic Enrichment ≥98% D4 labeling
Preparation Method Oxidative coupling of deuterium-labeled cysteine
In Vivo Formulation Steps DMSO master stock → PEG300 → Tween 80 → ddH2O/Corn oil
Stability in Stock Solution Stable at 4°C for 3 weeks in 0.1 M HCl

Q & A

Q. How should deuterium-specific parameters be reported in publications?

  • Methodological Answer : Include:
  • Deuterium enrichment : Expressed as %D4 ± SD, validated via HRMS.
  • Synthesis protocol : Detailed reaction conditions (pH, temperature, catalysts) .
  • Stability data : Half-life in physiological buffers or media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.